

Centanafadine Hydrochloride: Application Notes and Protocols for Research Settings

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Compound of Interest

Compound Name: Centanafadine Hydrochloride

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Introduction

Centanafadine hydrochloride is a novel triple reuptake inhibitor that modulates norepinephrine (NE), dopamine (DA), and serotonin (5-HT) transporters.[1] Under investigation for the treatment of attention-deficit/hyperactivity disorder (ADHD), its unique pharmacological profile suggests potential for efficacy in treating core ADHD symptoms with a favorable side-effect profile.[1][2] This document provides detailed application notes and protocols for the use of **centanafadine hydrochloride** in research settings, summarizing key quantitative data and outlining experimental methodologies from preclinical and clinical studies.

Physicochemical Properties and Formulation

Centanafadine hydrochloride is a small molecule that is orally administered. For in vitro and in vivo preclinical studies, specific solvent preparations are required to ensure solubility and stability.

Table 1: In Vitro and In Vivo Solution Preparation for Centanafadine Hydrochloride[4]

Protocol	Solvent Composition	Maximum Solubility	Notes
In Vitro & In Vivo Protocol 1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (8.46 mM)	Yields a clear solution. Heat and/or sonication can aid dissolution if precipitation occurs.
In Vivo Protocol 2	10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.08 mg/mL (8.46 mM)	Suitable for in vivo administration.
In Vivo Protocol 3	10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (8.46 mM)	An alternative formulation for in vivo studies.

It is recommended to prepare a clear stock solution using an in vitro method first and then add co-solvents for in vivo preparations. Working solutions for in vivo experiments should be freshly prepared on the day of use.[3]

Preclinical Pharmacology

Centanafadine exhibits a distinct binding affinity for monoamine transporters, with the highest potency for the norepinephrine transporter.

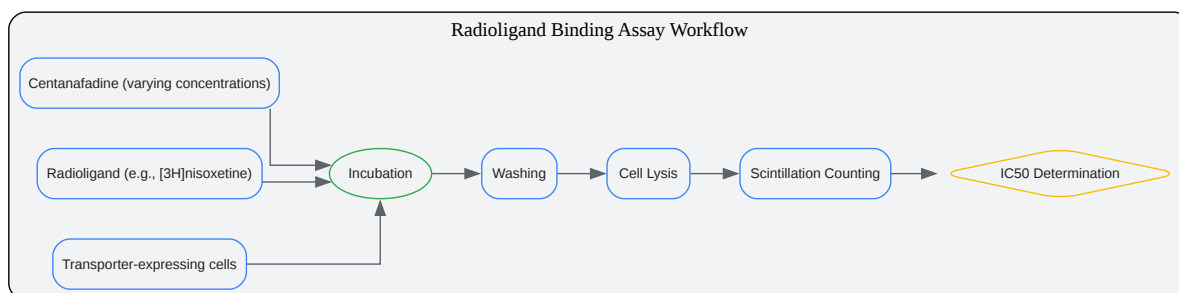
Table 2: In Vitro Binding Affinity of Centanafadine for Human Monoamine Transporters[1][5]

Transporter	IC50 (nM)
Norepinephrine Transporter (NET)	6
Dopamine Transporter (DAT)	38
Serotonin Transporter (SERT)	83

Experimental Protocol: Monoamine Transporter Binding Assay (General)

While the specific protocol used to derive the IC₅₀ values for centanafadine is not publicly detailed, a general radioligand binding assay protocol for monoamine transporters is as follows:

- **Cell Culture:** Utilize cell lines (e.g., HEK293) stably transfected with the human norepinephrine, dopamine, or serotonin transporter.
- **Assay Buffer:** Prepare an appropriate buffer, such as Krebs-Henseleit buffer (KHB).
- **Incubation:** In a multi-well plate, incubate the transporter-expressing cells with a specific radioligand (e.g., [³H]nisoxetine for NET) and varying concentrations of **centanafadine hydrochloride**.
- **Washing and Lysis:** After incubation, wash the cells to remove unbound radioligand and then lyse the cells to release the bound radioligand.
- **Scintillation Counting:** Quantify the amount of bound radioligand using a scintillation counter.
- **Data Analysis:** Determine the concentration of centanafadine that inhibits 50% of the specific radioligand binding (IC₅₀) by non-linear regression analysis.



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Workflow for a typical radioligand binding assay.

In Vivo Neurochemistry: Microdialysis in Rats

In vivo microdialysis studies in rats have demonstrated that centanafadine significantly increases extracellular levels of norepinephrine and dopamine in the prefrontal cortex and dopamine in the striatum.[\[4\]](#)

Table 3: Peak Increase in Extracellular Neurotransmitter Levels in Rats Following Centanafadine Administration[\[5\]](#)

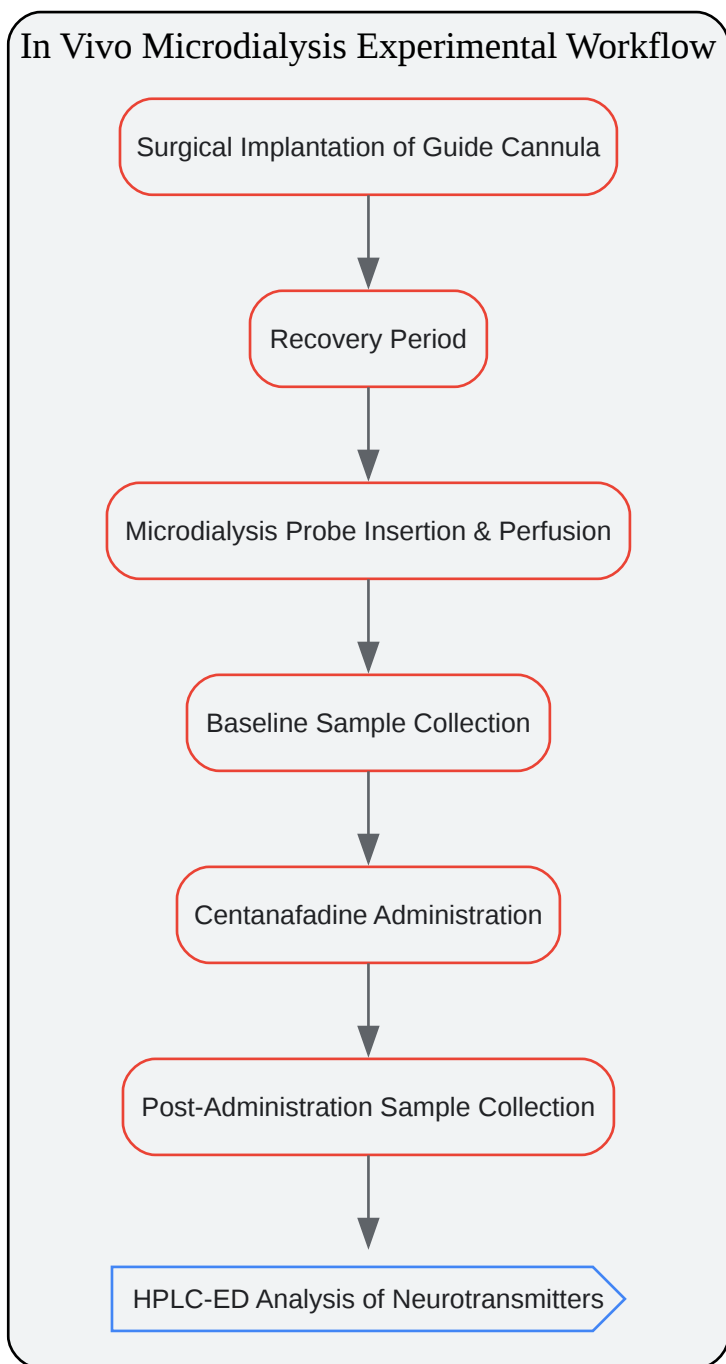
Brain Region	Neurotransmitter	Peak Increase from Baseline
Prefrontal Cortex	Norepinephrine (NE)	375%
Prefrontal Cortex	Dopamine (DA)	300%
Striatum	Dopamine (DA)	400%

Experimental Protocol: In Vivo Microdialysis (General Protocol)

The following is a general protocol for in vivo microdialysis in the rat prefrontal cortex, which can be adapted for studies with centanafadine:

- **Surgical Implantation:** Anesthetize the rat and stereotactically implant a guide cannula targeting the medial prefrontal cortex. Allow for a recovery period of at least three days.[\[3\]](#)
- **Probe Insertion and Perfusion:** On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µl/min).[\[3\]](#)
- **Baseline Collection:** Collect baseline dialysate samples to establish stable neurotransmitter levels.
- **Drug Administration:** Administer **centanafadine hydrochloride** via the desired route (e.g., intraperitoneal injection).

- **Sample Collection:** Continue to collect dialysate samples at regular intervals post-administration.
- **Neurotransmitter Analysis:** Analyze the concentration of norepinephrine and dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).



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General workflow for in vivo microdialysis experiments.

Clinical Research: Dosage and Administration in ADHD Trials

Centanafadine has been evaluated in numerous clinical trials for ADHD in adult, adolescent, and pediatric populations. The sustained-release (SR) tablet formulation is typically administered twice daily.

Table 4: Summary of Centanafadine Hydrochloride Dosage in Adult ADHD Clinical Trials[4][5][6]

Study Phase	Formulation	Total Daily Dose (TDD)	Dosing Schedule	Titration
Phase 2b	Sustained-Release (SR) Tablets	400 mg, 600 mg, 800 mg	Twice daily	Titrated to target dose over 1 week.
Phase 3	Sustained-Release (SR) Tablets	200 mg or 400 mg	Twice daily	200 mg group: no titration. 400 mg group: initiated at 200 mg TDD for 7 days, then escalated.
Long-term Safety	Sustained-Release (SR) Tablets	400 mg	Twice daily	Initiated at 200 mg TDD for 7 days, then up-titrated to 400 mg TDD.

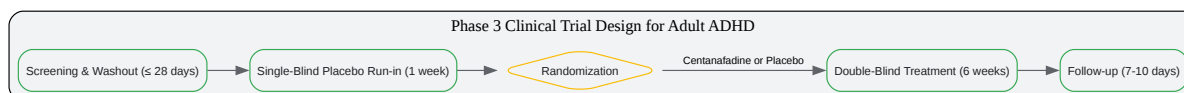
Table 5: Summary of Centanafadine Hydrochloride Dosage in Pediatric and Adolescent ADHD Clinical

Trials[1][7]

Population	Formulation	Dosing	Dosing Schedule	Notes
Adolescents (13-17 years)	Not specified	164.4 mg (low dose) or 328.8 mg (high dose)	Once daily	High dose demonstrated significant efficacy.
Children (6-12 years)	Not specified	Weight-based low and high doses	Once daily	High dose demonstrated significant efficacy.

Clinical Trial Protocol: Phase 3 Study in Adults with ADHD (General Outline)[4][6]

- Screening and Washout Period: Up to 28 days to determine eligibility and wash out any prohibited medications.
- Single-Blind Placebo Run-in: A 1-week period where all participants receive a placebo to establish baseline symptom severity and identify placebo responders.
- Double-Blind Treatment: A 6-week period where eligible participants are randomized to receive either centanafadine SR (200 mg or 400 mg total daily dose) or a matching placebo, administered twice daily.
- Follow-up: A 7 to 10-day follow-up period after the last dose to monitor for any adverse events.



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Logical flow of a typical Phase 3 clinical trial for centanafadine in adults with ADHD.

Safety and Tolerability

Across clinical trials, centanafadine has been generally well-tolerated. The most commonly reported treatment-emergent adverse events (TEAEs) are typically mild to moderate in severity.

Table 6: Common Treatment-Emergent Adverse Events in Adult ADHD Trials (Frequency > Placebo)[8]

Adverse Event
Decreased appetite
Headache
Nausea
Dry mouth
Upper respiratory tract infection
Diarrhea

Conclusion

Centanafadine hydrochloride is a promising investigational drug for ADHD with a well-defined mechanism of action and a growing body of clinical data supporting its efficacy and safety. The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug development professionals working with this compound in both preclinical and clinical settings. Further research may continue to elucidate its full therapeutic potential.

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